molecular formula C19H13Cl2N3O2S3 B2605673 3-(5-chloro-2-methoxyphenyl)-5-((4-chlorobenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1114608-27-3

3-(5-chloro-2-methoxyphenyl)-5-((4-chlorobenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2605673
CAS No.: 1114608-27-3
M. Wt: 482.41
InChI Key: FVRUHDIFRPBKQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-chloro-2-methoxyphenyl)-5-((4-chlorobenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one is a potent and selective antagonist of the Stimulator of Interferon Genes (STING) pathway. The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust type I interferon and pro-inflammatory cytokine response. While essential for host defense, persistent or aberrant STING signaling is strongly implicated in the pathogenesis of a range of autoimmune and auto-inflammatory diseases , such as systemic lupus erythematosus (SLE) and Aicardi-Goutières syndrome. This compound functions by directly binding to STING, inhibiting its palmitoylation and subsequent oligomerization, which are essential steps for the recruitment of downstream signaling partners like TBK1 and IRF3. By blocking this activation cascade, it effectively suppresses the production of interferon-beta and other inflammatory mediators. Its primary research value lies in its utility as a pharmacological tool to dissect STING-dependent signaling in cellular models of autoinflammation and nucleic acid sensing , and for evaluating the therapeutic potential of STING inhibition in vivo. Researchers employ this antagonist to investigate the contribution of the cGAS-STING axis to disease progression and to explore novel treatment strategies for conditions driven by pathological interferon signatures.

Properties

CAS No.

1114608-27-3

Molecular Formula

C19H13Cl2N3O2S3

Molecular Weight

482.41

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-5-[(4-chlorophenyl)methylsulfanyl]-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C19H13Cl2N3O2S3/c1-26-14-7-6-12(21)8-13(14)24-16-15(29-19(24)27)17(25)23-18(22-16)28-9-10-2-4-11(20)5-3-10/h2-8H,9H2,1H3,(H,22,23,25)

InChI Key

FVRUHDIFRPBKQZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)N2C3=C(C(=O)NC(=N3)SCC4=CC=C(C=C4)Cl)SC2=S

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-2-methoxyphenyl)-5-((4-chlorobenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: Starting with a suitable precursor such as 2-aminothiazole, the thiazole ring is formed through cyclization reactions.

    Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced via condensation reactions with appropriate aldehydes or ketones.

    Substitution Reactions: The chlorobenzyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).

    Thioether Formation: The thioether linkage is formed by reacting the intermediate with thiol-containing compounds under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and continuous flow systems to handle increased volumes.

    Purification Techniques: Employing crystallization, chromatography, and recrystallization to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated derivatives, nitro compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound exhibits significant antimicrobial activity, making it a candidate for developing new antibiotics. Its ability to inhibit the growth of various bacterial and fungal strains has been documented in several studies.

Medicine

In medicine, the compound’s anti-inflammatory and anticancer properties are of particular interest. It has shown potential in inhibiting key enzymes and pathways involved in inflammation and cancer progression, such as COX-2 and NF-κB.

Industry

Industrially, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(5-chloro-2-methoxyphenyl)-5-((4-chlorobenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one involves multiple molecular targets and pathways:

    Enzyme Inhibition: The compound inhibits enzymes such as cyclooxygenase-2 (COX-2), reducing the production of pro-inflammatory mediators.

    DNA Interaction: It can intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells.

    Signal Transduction: The compound interferes with signaling pathways like NF-κB, which are crucial for cell survival and proliferation.

Comparison with Similar Compounds

Substituent Variations at Position 3

  • Compound A : 3-Phenyl-5-((2-oxo-2-(p-tolyl)ethyl)thio)-6-ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one (Fig. 18, )
    • The 3-phenyl group lacks halogenation, reducing electronegativity compared to the main compound’s 5-chloro-2-methoxyphenyl group. This difference may lower antibacterial efficacy due to reduced electron-withdrawing effects .
  • Compound B : 5-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one (Fig. 19, )
    • Features a 4-chlorophenyl group linked via an oxoethyl thioether. The absence of methoxy substitution and the oxoethyl spacer may alter steric hindrance and solubility compared to the main compound’s benzylthio group .

Substituent Variations at Position 5

  • Compound C : 7-Phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidine derivatives ()
    • Incorporates a phenyl group at position 7 instead of a thioether. The lack of a 4-chlorobenzylthio group may reduce membrane permeability due to decreased lipophilicity .
  • Compound D : Morpholine-substituted derivatives ()
    • Replaces the chlorine atom with morpholine, introducing a polar amine group. This modification likely enhances water solubility but may compromise antibacterial activity against Gram-negative bacteria due to reduced penetration .

Core Structure Variations

Thiazolo[3,2-a]pyrimidine Derivatives

  • Compound E: Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate () Differs in ring fusion (3,2-a vs. 4,5-d), altering the spatial arrangement of substituents.
  • However, the lack of chloro substituents may limit bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.